molecular formula C11H14N2O2S B8016911 Tert-butyl ((5-cyanothiophen-3-yl)methyl)carbamate

Tert-butyl ((5-cyanothiophen-3-yl)methyl)carbamate

Cat. No.: B8016911
M. Wt: 238.31 g/mol
InChI Key: KEAYACZTEOYCBD-UHFFFAOYSA-N
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Description

Tert-butyl ((5-cyanothiophen-3-yl)methyl)carbamate is a chemical compound that features a tert-butyl carbamate group attached to a 5-cyanothiophen-3-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((5-cyanothiophen-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable thiophene derivative. One common method includes the use of a palladium-catalyzed coupling reaction, where tert-butyl carbamate is reacted with 5-cyanothiophen-3-ylmethyl halide under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((5-cyanothiophen-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiophene derivatives, while reduction can produce reduced carbamate compounds .

Scientific Research Applications

Tert-butyl ((5-cyanothiophen-3-yl)methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl ((5-cyanothiophen-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler compound with similar protecting group properties.

    5-Cyanothiophene: A related thiophene derivative with a cyano group.

    N-Boc-protected amines: Compounds with similar protecting group functionalities.

Uniqueness

Tert-butyl ((5-cyanothiophen-3-yl)methyl)carbamate is unique due to its combination of a tert-butyl carbamate group and a 5-cyanothiophen-3-ylmethyl moiety. This unique structure imparts specific reactivity and properties that are valuable in various scientific and industrial applications .

Properties

IUPAC Name

tert-butyl N-[(5-cyanothiophen-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-11(2,3)15-10(14)13-6-8-4-9(5-12)16-7-8/h4,7H,6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAYACZTEOYCBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CSC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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